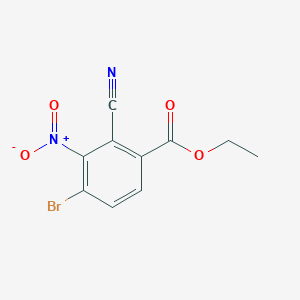
Ethyl 3-bromo-2-cyano-4-formylphenylacetate
Overview
Description
Ethyl 3-bromo-2-cyano-4-formylphenylacetate, also known as E3BCFPA, is a chemical compound that is widely used in scientific research and laboratory experiments. It is an organic compound that is composed of a phenylacetate group and a bromo-cyano group. It is a colorless liquid with a melting point of -33°C, and a boiling point of 156°C. Its chemical formula is C11H10BrNO3.
Mechanism Of Action
Ethyl 3-bromo-2-cyano-4-formylphenylacetate is a bromo-cyano group that is capable of forming covalent bonds with other molecules. This allows it to form complexes with other molecules, such as proteins and enzymes. It can also form hydrogen bonds with other molecules, allowing it to bind to them and thus altering their structure and function.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-4-formylphenylacetate has several biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as proteases and phosphatases, which are involved in various cellular processes. It is also known to affect the expression of certain genes, which can lead to changes in the cell’s metabolism. In addition, it has been shown to inhibit the growth of certain types of cancer cells.
Advantages And Limitations For Lab Experiments
The main advantage of using Ethyl 3-bromo-2-cyano-4-formylphenylacetate in laboratory experiments is that it is relatively easy to synthesize and that it has a wide range of applications. It is also relatively stable and can be stored for long periods of time without degradation. However, it can be toxic and should be handled with caution. In addition, it can be difficult to obtain in large quantities.
Future Directions
Future research on Ethyl 3-bromo-2-cyano-4-formylphenylacetate could focus on developing new synthesis methods that are more efficient and less hazardous. It could also focus on exploring its potential applications in other fields, such as medicine, agriculture, and materials science. In addition, research could focus on understanding its biochemical and physiological effects in greater detail. Finally, research could focus on finding ways to make it more readily available and easier to handle.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-formylphenylacetate has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including drugs, pesticides, and other chemicals. It is also used in the synthesis of polymers, plastics, and other materials. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of proteins, enzymes, and other biological molecules.
properties
IUPAC Name |
ethyl 2-(3-bromo-2-cyano-4-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-11(16)5-8-3-4-9(7-15)12(13)10(8)6-14/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPVPOATENMCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyano-4-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















